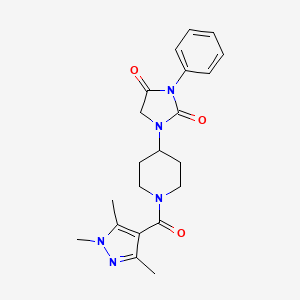![molecular formula C27H35N3O2S B2556216 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea CAS No. 692287-55-1](/img/structure/B2556216.png)
N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea, also known as CMDBUT, is a synthetic compound that has gained attention in the scientific community due to its potential in drug development. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities. CMDBUT has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
Researchers have explored the synthesis and characterization of metal complexes using thiourea derivatives. For example, a study by Shadab and Aslam (2014) focused on synthesizing thiourea ligands and their transition metal complexes. The study revealed that metals coordinated through the sulfur group of the thioamide ligands, indicating potential applications in materials science and catalysis due to the unique properties of these complexes (Shadab & Aslam, 2014).
Enzyme Inhibitors and Mercury Sensors
Thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. Rahman et al. (2021) synthesized unsymmetrical thiourea derivatives and evaluated their anti-cholinesterase activity and mercury sensing capabilities. Their findings suggest that these derivatives have potential applications in the development of new therapeutic agents and environmental monitoring tools (Rahman et al., 2021).
Anticancer and Antiviral Activities
Several studies have focused on the synthesis of thiourea derivatives to explore their biological activities. Esteves-Souza et al. (2006) synthesized a series of urea and thiourea derivatives to evaluate their cytotoxic effects against cancer cells. The results indicated promising antiproliferative actions, highlighting the potential of thiourea derivatives in anticancer drug development (Esteves-Souza et al., 2006).
Dye-Sensitized Solar Cells
In the field of renewable energy, cyclic thiourea/urea functionalized triphenylamine-based dyes have been synthesized for high-performance dye-sensitized solar cells. Wu et al. (2013) reported that these dyes exhibited high photovoltaic performance, comparable to that of commercial dyes. This research opens avenues for the development of cost-effective and efficient solar energy harvesting technologies (Wu et al., 2013).
Synthesis of Novel Compounds
The versatility of thiourea derivatives extends to the synthesis of novel organic compounds. Elkholy and Morsy (2006) explored the reactivity of a 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative towards various reagents, leading to the synthesis of diverse structures. This study demonstrates the utility of thiourea derivatives in expanding the chemical space for drug discovery and organic synthesis (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2S/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-23(15-13-21)29-27(33)30-24-17-26(32-3)25(31-2)16-22(24)18-28/h12-17,19-20H,4-11H2,1-3H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWNSMBTNWKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

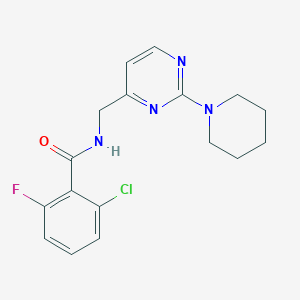

![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
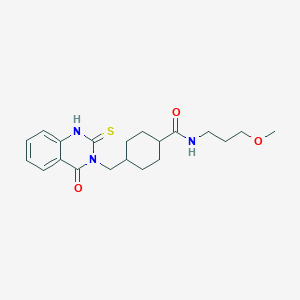
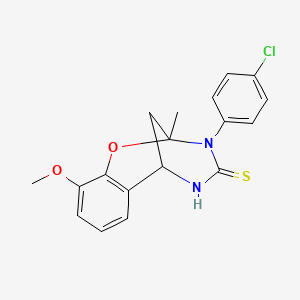
![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)
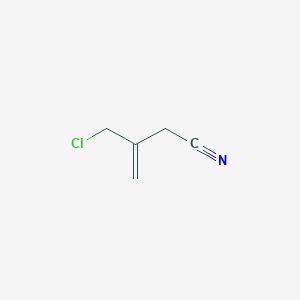
![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)
